Benzene, dichloro(trichlorosilyl)-
Overview
Description
Benzene, dichloro(trichlorosilyl)- is an organosilicon compound that features a benzene ring substituted with two chlorine atoms and a trichlorosilyl group. This compound is part of a broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, organic synthesis, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, dichloro(trichlorosilyl)- typically involves the reaction of trichlorosilane (SiHCl3) with benzene derivatives under specific conditions. One common method is the [4+2]-cycloaddition reaction between trichlorosilane and dienes, which provides facile access to vicinal bis(trichlorosilylated) benzenes . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of benzene, dichloro(trichlorosilyl)- may involve gas-phase condensation reactions, which are known to yield higher efficiencies compared to liquid-phase condensation methods . The use of trichlorosilane and benzene derivatives in a controlled environment allows for the large-scale synthesis of this compound, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions: Benzene, dichloro(trichlorosilyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The trichlorosilyl group can undergo oxidation and reduction reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), which can replace the chlorine atoms on the benzene ring.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the trichlorosilyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the trichlorosilyl group.
Major Products: The major products formed from these reactions include various substituted benzene derivatives and organosilicon compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzene, dichloro(trichlorosilyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organosilicon compounds.
Materials Science: The compound is utilized in the development of new materials, such as polyhedral oligomeric silsesquioxanes (POSS), which have applications in nanotechnology and polymer science.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organosilicon compounds, including their use as drug delivery agents and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of benzene, dichloro(trichlorosilyl)- involves its reactivity with various nucleophiles and electrophiles. The trichlorosilyl group acts as a Lewis acid, facilitating the formation of new chemical bonds through nucleophilic attack .
Comparison with Similar Compounds
Benzene, trichlorosilyl-: This compound features a single trichlorosilyl group attached to the benzene ring and is used in similar applications as benzene, dichloro(trichlorosilyl)-.
Benzene, dichloro-: This compound has two chlorine atoms attached to the benzene ring and is commonly used in organic synthesis and industrial applications.
Uniqueness: Benzene, dichloro(trichlorosilyl)- is unique due to the presence of both chlorine atoms and a trichlorosilyl group on the benzene ring. This combination of functional groups provides the compound with distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
trichloro-(2,4-dichlorophenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl5Si/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPUEAJRHABYBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27137-85-5 | |
Record name | Benzene, dichloro(trichlorosilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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